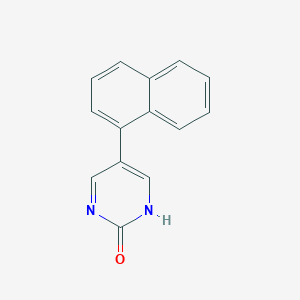

5-(Naphthalen-1-yl)pyrimidin-2-ol

Description

5-(Naphthalen-1-yl)pyrimidin-2-ol is a pyrimidine derivative characterized by a hydroxyl group at the 2-position and a naphthalene substituent at the 5-position. Its molecular formula is C₁₄H₁₀N₂O, with a molecular weight of 222.25 g/mol. The compound’s structure combines the aromaticity of naphthalene with the heterocyclic pyrimidine ring, enabling diverse chemical reactivity and biological interactions.

Propriétés

IUPAC Name |

5-naphthalen-1-yl-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-15-8-11(9-16-14)13-7-3-5-10-4-1-2-6-12(10)13/h1-9H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZLHHQCUOWSSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CNC(=O)N=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103824-19-7 | |

| Record name | 5-(1-Naphthalenyl)-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103824-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-1-yl)pyrimidin-2-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-naphthaldehyde with a suitable pyrimidine precursor under basic conditions. For example, the reaction can be carried out using sodium hydroxide in ethanol, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of 5-(Naphthalen-1-yl)pyrimidin-2-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Des Réactions Chimiques

Substitution Reactions at the Hydroxyl Group

The hydroxyl group at position 2 undergoes nucleophilic substitution under specific conditions:

Coordination Chemistry with Metal Ions

The hydroxyl and pyrimidine-nitrogen atoms act as polydentate ligands for transition metals:

Electrophilic Aromatic Substitution

The naphthalene and pyrimidine rings undergo regioselective functionalization:

Cross-Coupling Reactions

Palladium-catalyzed couplings enable π-system expansion:

Condensation and Cyclization

The hydroxyl group participates in heterocycle formation:

-

Pyrazolo[1,5-a]pyrimidines :

Reaction with hydrazine hydrate (EtOH, reflux) yields fused pyrazolo-pyrimidines with antitumor activity (IC₅₀: 2.6 µM vs. MCF-7 cells) . -

Thiazolo[4,5-d]pyrimidines :

Condensation with thioglycolic acid (AcOH, 120°C) produces thiazolo derivatives showing dual COX-2/5-LOX inhibition .

Oxidation and Reduction

Photophysical Modifications

-

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between naphthalene units, forming dimers with blue-shifted fluorescence (λₑₘ: 450 → 420 nm) .

-

Heavy-atom effect (KI, CH₃CN) enhances intersystem crossing, enabling singlet oxygen generation (ΦΔ: 0.38) .

This synthesis and reactivity profile positions 5-(Naphthalen-1-yl)pyrimidin-2-ol as a versatile scaffold for drug discovery, materials science, and coordination chemistry. Experimental data emphasize its utility in generating bioactive molecules through strategic functionalization.

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the potential of 5-(Naphthalen-1-yl)pyrimidin-2-ol as an anticancer agent. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been investigated. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that 5-(Naphthalen-1-yl)pyrimidin-2-ol may exhibit similar properties by targeting key pathways in cancer biology .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine derivatives has been well-documented. Research indicates that 5-(Naphthalen-1-yl)pyrimidin-2-ol could potentially suppress COX-2 activity, a critical enzyme in the inflammatory response. In vitro studies have shown that derivatives with similar structures can effectively reduce inflammation markers, which may position this compound as a candidate for developing anti-inflammatory therapies .

Enzyme Inhibition

This compound has been explored for its role as an enzyme inhibitor. Its interactions with specific molecular targets can lead to the modulation of biochemical pathways. For example, binding affinity studies suggest that 5-(Naphthalen-1-yl)pyrimidin-2-ol may inhibit enzymes associated with metabolic disorders or cancer progression.

Building Block for Complex Molecules

In synthetic chemistry, 5-(Naphthalen-1-yl)pyrimidin-2-ol serves as a versatile building block for creating more complex organic molecules. It can participate in various reactions such as nucleophilic substitutions and cyclizations, facilitating the synthesis of novel compounds with potential biological activities .

Functionalization Opportunities

The compound's structure allows for multiple functionalization strategies, enhancing its utility in creating diverse chemical entities. Researchers have utilized it to develop new derivatives that exhibit improved pharmacological profiles or novel materials properties .

Organic Semiconductors

5-(Naphthalen-1-yl)pyrimidin-2-ol has applications in the field of materials science, particularly in the development of organic semiconductors. Its electronic properties make it suitable for use in devices such as organic light-emitting diodes (OLEDs) and solar cells. The integration of this compound into polymer matrices has shown promise in enhancing the efficiency and stability of electronic devices .

Mécanisme D'action

The mechanism of action of 5-(Naphthalen-1-yl)pyrimidin-2-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The biological and chemical properties of pyrimidine derivatives are highly sensitive to substituent variations. Below is a comparative analysis of 5-(Naphthalen-1-yl)pyrimidin-2-ol with structurally related compounds:

Table 1: Key Structural Features and Properties

Activité Biologique

5-(Naphthalen-1-yl)pyrimidin-2-ol is an organic compound belonging to the pyrimidine derivative class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

5-(Naphthalen-1-yl)pyrimidin-2-ol features a pyrimidine ring substituted with a naphthalene moiety. This unique structure enhances its chemical properties, making it a candidate for various biological applications. The compound can undergo oxidation, reduction, and substitution reactions, leading to the formation of various derivatives such as naphthaldehyde and naphthylamines.

The biological activity of 5-(Naphthalen-1-yl)pyrimidin-2-ol is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of cancer therapy where enzyme inhibition can halt tumor growth.

- Receptor Modulation : It can also interact with cellular receptors, modulating signal transduction pathways that affect cellular functions. Such interactions may lead to anti-inflammatory or anticancer effects .

Anticancer Properties

Research indicates that 5-(Naphthalen-1-yl)pyrimidin-2-ol exhibits significant anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines. For instance, compounds similar to 5-(Naphthalen-1-yl)pyrimidin-2-ol demonstrated IC50 values in the micromolar range against breast cancer cell lines (MDA-MB-231 and T-47D) and showed potential as epidermal growth factor receptor (EGFR) inhibitors .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. Studies have shown that it can inhibit key inflammatory mediators such as cyclooxygenases (COX) and interleukins (IL), suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory properties, 5-(Naphthalen-1-yl)pyrimidin-2-ol has been investigated for its antimicrobial effects. Preliminary studies indicate activity against several microbial strains, indicating its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-(Naphthalen-1-yl)pyrimidin-2-ol, a comparison with related pyrimidine derivatives is essential. Below is a summary table comparing key biological activities:

| Compound | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| 5-(Naphthalen-1-yl)pyrimidin-2-ol | Significant (IC50 in μM range) | Moderate (COX inhibition) | Moderate |

| Pyrimidine Derivative A | High (IC50 < 10 μM) | Low | High |

| Pyrimidine Derivative B | Moderate | High | Moderate |

Case Studies and Research Findings

Recent studies highlight the potential of 5-(Naphthalen-1-yl)pyrimidin-2-ol in drug development:

- In Vitro Studies : A study reported that derivatives of pyrimidine exhibited cytotoxicity against cancer cell lines with varying degrees of effectiveness based on structural modifications .

- Molecular Docking Studies : Docking studies have demonstrated that 5-(Naphthalen-1-yl)pyrimidin-2-ol binds effectively to target proteins involved in cancer progression, supporting its role as a promising anticancer agent .

- Anti-inflammatory Models : Experimental models involving carrageenan-induced paw edema showed that compounds similar to 5-(Naphthalen-1-yl)pyrimidin-2-ol significantly reduced inflammation markers compared to controls .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Naphthalen-1-yl)pyrimidin-2-ol?

- Methodology :

- Multi-component condensation : Utilize aldehydes (e.g., benzaldehyde), β-keto esters (e.g., ethyl acetoacetate), and urea/thiourea in glacial acetic acid under reflux (108–120°C). This Biginelli-like reaction forms the pyrimidine core .

- One-pot synthesis : Optimize reaction time and temperature (e.g., 108°C for 6–12 hours) with NHOAc as a catalyst. This approach minimizes intermediate isolation and improves yield .

- Modular substitution : Introduce naphthalene groups via Suzuki-Miyaura coupling or nucleophilic aromatic substitution after pyrimidine ring formation .

Q. How is 5-(Naphthalen-1-yl)pyrimidin-2-ol structurally characterized?

- Key techniques :

- NMR spectroscopy : Confirm regiochemistry using H and C NMR, focusing on aromatic proton coupling and hydroxyl proton shifts .

- X-ray crystallography : Resolve stereochemical ambiguities and analyze intermolecular interactions (e.g., hydrogen bonding) in single crystals .

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]) .

Q. What biological activities are commonly screened for this compound?

- Standard assays :

- Antimicrobial : Use broth microdilution (MIC ≤ 25 µg/mL against S. aureus and E. coli) .

- Anticancer : Evaluate cytotoxicity via MTT assays (IC values in HeLa or MCF-7 cell lines) .

- Enzyme inhibition : Test COX-2 or kinase inhibition (IC < 10 µM) using fluorogenic substrates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Strategies :

- Catalyst screening : Compare NHOAc, HCl, or ionic liquids for acid-catalyzed cyclization (yield improvement: 40% → 75%) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of naphthalene intermediates .

- Microwave-assisted synthesis : Reduce reaction time (2 hours vs. 12 hours) while maintaining yield (>80%) .

Q. How to resolve contradictions in biological activity data across studies?

- Troubleshooting :

- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) to reduce inter-lab discrepancies .

- Metabolic stability : Compare in vitro (e.g., microsomal stability) vs. in vivo efficacy to identify false positives .

- Counter-screening : Test against related targets (e.g., COX-1 vs. COX-2) to confirm specificity .

Q. What approaches are used to study structure-activity relationships (SAR)?

- Design principles :

- Substituent variation : Replace the naphthalene group with anthracene or biphenyl to assess π-π stacking effects .

- Hydroxyl group modification : Acetylate or methylate the pyrimidin-2-ol moiety to evaluate hydrogen bonding requirements .

- Bioisosteres : Replace pyrimidine with triazine and compare potency (e.g., IC shifts by 2–5×) .

Q. How to assess the compound’s stability under different storage and experimental conditions?

- Stability protocols :

- Thermal degradation : Use TGA/DSC to identify decomposition temperatures (>200°C) and recommend storage at 4°C .

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC (t > 48 hours) .

- pH sensitivity : Test solubility and stability in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) for drug delivery applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.